molecular formula C20H16BrN3O4 B11058785 Benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate

Benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate

Cat. No.: B11058785
M. Wt: 442.3 g/mol
InChI Key: SLRQMCICRXEZAA-UHFFFAOYSA-N
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Description

Benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a bromophenyl group and a triazaspiro structure makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions. The reaction conditions often involve the use of solvents like 1,4-dioxane and catalysts to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques. The use of high-pressure reactors and advanced purification methods like high-performance liquid chromatography (HPLC) ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions are usually carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The pathways involved often include signal transduction and metabolic pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H16BrN3O4

Molecular Weight

442.3 g/mol

IUPAC Name

benzyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate

InChI

InChI=1S/C20H16BrN3O4/c21-14-6-8-15(9-7-14)24-17(25)11-20(19(24)27)10-16(22-23-20)18(26)28-12-13-4-2-1-3-5-13/h1-9,23H,10-12H2

InChI Key

SLRQMCICRXEZAA-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC12CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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